methyl N-(tert-butoxycarbonyl)leucyl-O-benzyltyrosylglutaminylleucinate
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Overview
Description
METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure allows for diverse chemical interactions and reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE typically involves multiple steps, including the protection and deprotection of functional groups, amide bond formation, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{[7-({3-[4-(BENZYLOXY)PHENYL]-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOYL}OXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-3-YL]OXY}BENZOATE
- (2S)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoic acid
Uniqueness
METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for versatile applications and interactions, setting it apart from similar compounds.
Properties
Molecular Formula |
C39H57N5O9 |
---|---|
Molecular Weight |
739.9 g/mol |
IUPAC Name |
methyl 2-[[5-amino-2-[[2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C39H57N5O9/c1-24(2)20-30(44-38(50)53-39(5,6)7)35(47)42-31(22-26-14-16-28(17-15-26)52-23-27-12-10-9-11-13-27)36(48)41-29(18-19-33(40)45)34(46)43-32(21-25(3)4)37(49)51-8/h9-17,24-25,29-32H,18-23H2,1-8H3,(H2,40,45)(H,41,48)(H,42,47)(H,43,46)(H,44,50) |
InChI Key |
RNWLPMXLRWTEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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